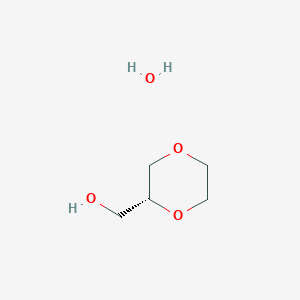
(R)-(1,4-Dioxan-2-yl)methanol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1,4-Dioxan-2-yl)methanol hydrate is a chiral compound with the molecular formula C(5)H({12})O(_4). It is a derivative of dioxane, a six-membered heterocyclic compound containing two oxygen atoms. The compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-Dioxan-2-yl)methanol hydrate typically involves the reduction of ®-1,4-dioxane-2-carboxylic acid or its derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of ®-(1,4-Dioxan-2-yl)methanol hydrate may involve catalytic hydrogenation processes. These methods often use catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas to achieve high yields and purity. The reaction conditions are optimized to ensure the selective reduction of the carboxylic acid group to the alcohol without affecting the dioxane ring.
Chemical Reactions Analysis
Types of Reactions
®-(1,4-Dioxan-2-yl)methanol hydrate can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)).
Reduction: Further reduction can convert the alcohol to a methylene group using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride (SOCl(_2)) for chlorination, or tosyl chloride (TsCl) for tosylation.
Major Products Formed
Oxidation: ®-1,4-Dioxan-2-ylmethanal (aldehyde) or ®-1,4-Dioxan-2-ylmethanoic acid (carboxylic acid).
Reduction: ®-1,4-Dioxan-2-ylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-(1,4-Dioxan-2-yl)methanol hydrate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays to investigate metabolic pathways involving alcohol dehydrogenases.
Medicine
In pharmaceuticals, ®-(1,4-Dioxan-2-yl)methanol hydrate is explored for its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of fine chemicals and as a solvent or reagent in various chemical processes.
Mechanism of Action
The mechanism by which ®-(1,4-Dioxan-2-yl)methanol hydrate exerts its effects depends on its application. In enzymatic reactions, it may act as a substrate that undergoes oxidation or reduction, facilitating the study of enzyme kinetics and mechanisms. The molecular targets and pathways involved include alcohol dehydrogenases and other enzymes that catalyze the transformation of alcohols.
Comparison with Similar Compounds
Similar Compounds
(S)-(1,4-Dioxan-2-yl)methanol hydrate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1,4-Dioxane-2-methanol: The non-chiral form of the compound.
1,4-Dioxane-2-carboxylic acid: The oxidized form of the compound.
Uniqueness
®-(1,4-Dioxan-2-yl)methanol hydrate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of ®-(1,4-Dioxan-2-yl)methanol hydrate, highlighting its preparation methods, chemical reactivity, scientific applications, and unique characteristics compared to similar compounds
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.H2O/c6-3-5-4-7-1-2-8-5;/h5-6H,1-4H2;1H2/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCNEGEXAWAOM-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CO.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8099733.png)

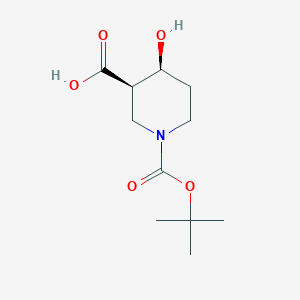
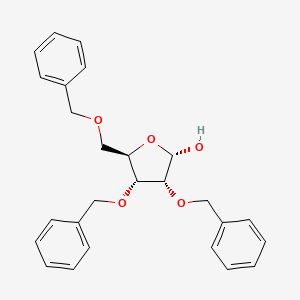
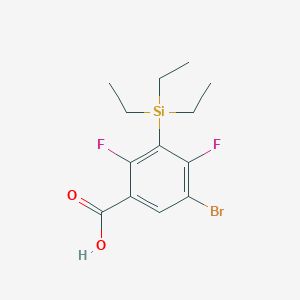
![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8099790.png)
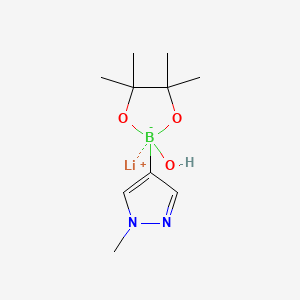
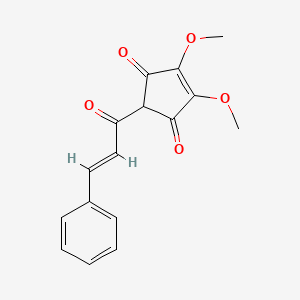
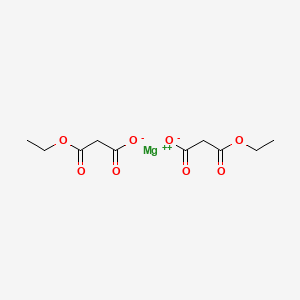
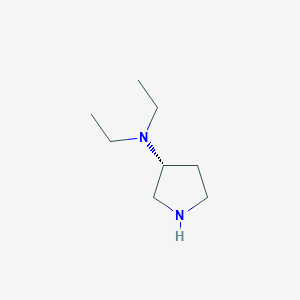
![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
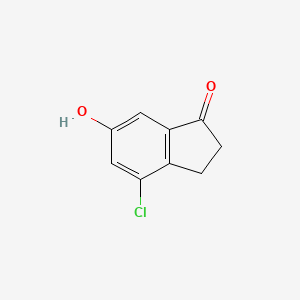
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
